![molecular formula C9H12O2 B146025 3-Methylene-1-oxaspiro[3.5]nonan-2-one CAS No. 135638-62-9](/img/structure/B146025.png)
3-Methylene-1-oxaspiro[3.5]nonan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylene-1-oxaspiro[3.5]nonan-2-one is a chemical compound that has received significant attention in scientific research due to its unique structure and potential applications. This compound is a spiroketone with a fused bicyclic ring system and a methylene group attached to the spiro carbon.5]nonan-2-one.
Wissenschaftliche Forschungsanwendungen
3-Methylene-1-oxaspiro[3.5]nonan-2-one has been studied for its potential applications in various fields of science. One of the main areas of research is in the development of new drugs. This compound has been shown to have antifungal, antibacterial, and antitumor properties, making it a promising candidate for drug development. Additionally, 3-Methylene-1-oxaspiro[3.5]nonan-2-one has been studied for its potential use as a chiral auxiliary in asymmetric synthesis reactions.
Wirkmechanismus
The mechanism of action of 3-Methylene-1-oxaspiro[3.5]nonan-2-one is not fully understood. However, it is believed that the methylene group attached to the spiro carbon plays a crucial role in its biological activity. This group may interact with enzymes or other proteins in the body, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 3-Methylene-1-oxaspiro[3.5]nonan-2-one has a range of biochemical and physiological effects. In vitro studies have demonstrated its antifungal and antibacterial activity against various strains of fungi and bacteria. Additionally, this compound has been shown to have antitumor properties, inhibiting the growth of cancer cells in vitro. Further research is needed to fully understand the underlying mechanisms of these effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-Methylene-1-oxaspiro[3.5]nonan-2-one is its unique structure, which makes it a valuable tool in the development of new drugs and in asymmetric synthesis reactions. However, its moderate yield and purity may limit its use in certain applications. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 3-Methylene-1-oxaspiro[3.5]nonan-2-one. One area of interest is in the development of new drugs based on its antifungal, antibacterial, and antitumor properties. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, this compound may have potential applications in other fields of science, such as materials science or catalysis, which warrant further investigation.
Conclusion:
In conclusion, 3-Methylene-1-oxaspiro[3.5]nonan-2-one is a unique chemical compound that has received significant attention in scientific research. Its potential applications in drug development and asymmetric synthesis reactions make it a valuable tool in various fields of science. Further research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of 3-Methylene-1-oxaspiro[3.5]nonan-2-one involves a multistep process. The starting material is cyclohexanone, which undergoes a Michael addition reaction with acrolein to form a β-hydroxy ketone. This intermediate is then treated with p-toluenesulfonic acid and triethylamine to form the spiroketone product. The yield of this reaction is moderate, and the purity of the product can be improved through recrystallization.
Eigenschaften
CAS-Nummer |
135638-62-9 |
---|---|
Produktname |
3-Methylene-1-oxaspiro[3.5]nonan-2-one |
Molekularformel |
C9H12O2 |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
3-methylidene-1-oxaspiro[3.5]nonan-2-one |
InChI |
InChI=1S/C9H12O2/c1-7-8(10)11-9(7)5-3-2-4-6-9/h1-6H2 |
InChI-Schlüssel |
IEXXWUZSVNFHGM-UHFFFAOYSA-N |
SMILES |
C=C1C(=O)OC12CCCCC2 |
Kanonische SMILES |
C=C1C(=O)OC12CCCCC2 |
Synonyme |
1-Oxaspiro[3.5]nonan-2-one, 3-methylene- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.